molecular formula C10H19NO5 B111356 (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate CAS No. 120042-11-7

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

Cat. No. B111356
M. Wt: 233.26 g/mol
InChI Key: IWNVPOPPBRMFNG-ZETCQYMHSA-N
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldiphenylsilyl)oxy)propanoic acid” is a compound with the CAS Number: 145790-51-8 and a molecular weight of 443.62 . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared and used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The most stable optimized structure of the molecule was predicted by the DFT/B3LYP method with 6-311G (d,p), 6-311++G (d,p) and cc-pVTZ basis sets .


Chemical Reactions Analysis

The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.24 g/mol .

Scientific Research Applications

Deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group

Field

This application falls under the field of Organic Chemistry .

Application

The N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, can be selectively deprotected using oxalyl chloride in methanol .

Method

The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Results

The results showed that this method is effective for the selective deprotection of the N-Boc group, with high yields and under mild conditions .

N-Boc Protection of Amines

Field

This application is also in the field of Organic Chemistry .

Application

A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described .

Method

Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . Mild conditions, inexpensive and an easily available reagent, and absence of any auxiliary substances are the main advantages of this procedure .

Results

The results showed that this method is efficient for the N-Boc protection of amines, with excellent yields and under environmentally friendly conditions .

Preparation of Biomedical Polymers

Field

This application is in the field of Biomedical Engineering .

Application

N-Boc-L-serine methyl ester is used in the preparation of new biomedical polymers having Serine and Threonine side groups .

Method

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results

The results of this application are not provided in the source .

Synthesis of Azidohomoalanine

Field

This application is in the field of Biochemistry .

Application

N-Boc-L-homoserine is used in the synthesis of the non-canonical amino acid azidohomoalanine (AHA) using protected homoserine as a starting material .

Method

Starting with Boc-protected homoserine, the carboxylic acid group is esterified by treatment with diazomethane. The side-chain hydroxyl of the doubly protected homoserine is subsequently tosylated by treatment with tosyl chloride in pyridine. The tosylate leaving group is displaced with ionic azide from sodium azide .

Results

The synthesis of AHA from Boc-homoserine can be completed in 5 days .

Safety And Hazards

The compound has the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

Future Directions

The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes . The use of ionic liquids in organic synthesis offers several advantages over traditional solvents including negligible vapor pressure (safety), recyclability (lowering cost), and modulation of properties (scope) .

properties

IUPAC Name

methyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNVPOPPBRMFNG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441781
Record name Methyl N-(tert-butoxycarbonyl)-L-homoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

CAS RN

120042-11-7
Record name Methyl N-(tert-butoxycarbonyl)-L-homoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-tert-Butoxycarbonylamino-4-hydroxy-butyric acid (0.79 g, 3.6 mmol) was dissolved in 15 ml methanol at room temperature and (trimethylsilyl)diazomethane (2M solution in hexane) was added till solution become yellow. The mixture was concentrated down to afford crude 2-tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BC Buer, BJ Levin, ENG Marsh - Journal of Peptide Science, 2013 - Wiley Online Library
Fluorine ( 19 F) NMR is a valuable tool for studying dynamic biological processes. However, increasing the sensitivity of fluorinated reporter molecules is a key to reducing acquisition …
Number of citations: 29 onlinelibrary.wiley.com
Y Xie, H Hemberger, NA Till, P Chai, CP Watkins… - bioRxiv, 2023 - biorxiv.org
We recently identified glycoRNA—a previously undescribed glycoconjugate—which consists of RNAs modified with secretory N-glycans and presented on the cell surface. While …
Number of citations: 2 www.biorxiv.org

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